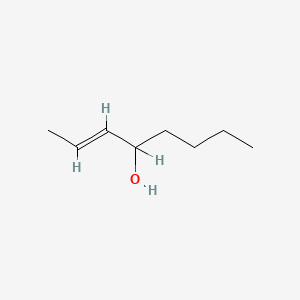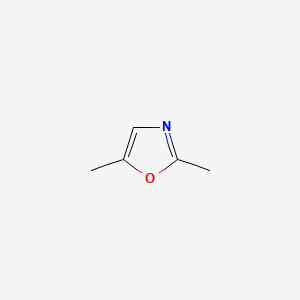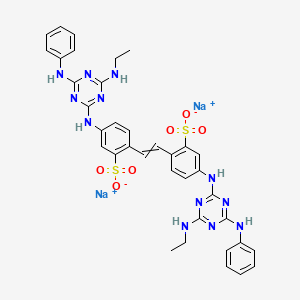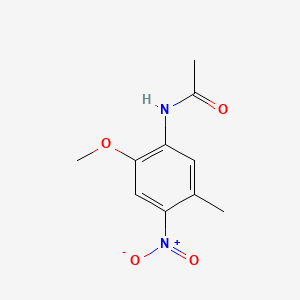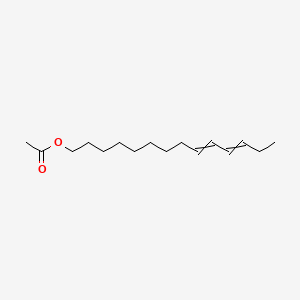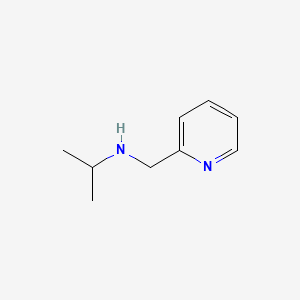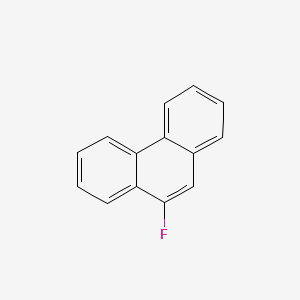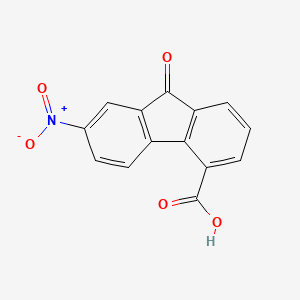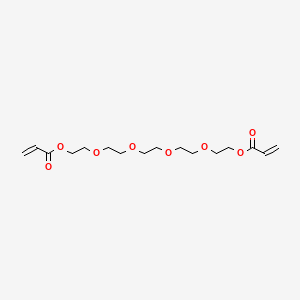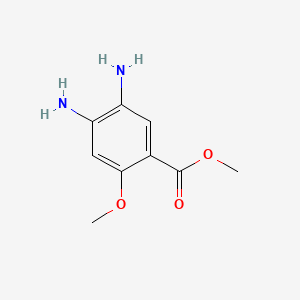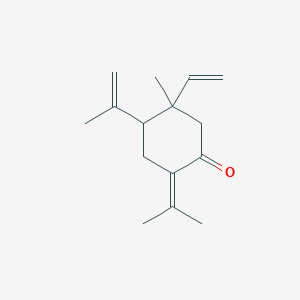
4-Isopropenyl-5-methyl-2-(1-methylethylidene)-5-vinylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Elemenone, also known as B-elemenone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Beta-Elemenone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-elemenone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-elemenone can be found in herbs and spices. This makes Beta-elemenone a potential biomarker for the consumption of this food product.
Scientific Research Applications
Multifunctional Therapeutic Agent
4-Isopropenyl-5-methyl-2-(1-methylethylidene)-5-vinylcyclohexanone, known as D-limonene, is primarily found in citrus plants and is widely used as a flavor and fragrance additive. It has been identified as a compound with a multitude of therapeutic effects. Research has highlighted its potential role in preventing chronic and degenerative diseases, showcasing benefits such as antioxidant, antidiabetic, anticancer, anti-inflammatory, cardioprotective, gastroprotective, hepatoprotective, immune modulatory, anti-fibrotic, and anti-genotoxic effects. These findings suggest a broad spectrum of potential applications in human health, making D-limonene a valuable compound for clinical studies (Anandakumar, Kamaraj, & Vanitha, 2020).
Antimicrobial and Biological Properties
P-Cymene, a related monoterpene found in over 100 plant species, demonstrates a variety of biological activities, including antioxidant, anti-inflammatory, antinociceptive, anxiolytic, anticancer, and antimicrobial effects. These properties have spurred interest due to the increasing need for new substances with antimicrobial properties. However, limited data on in vivo efficacy and safety necessitate further studies to confirm the beneficial effects of p-cymene in human healthcare and biomedical applications (Marchese et al., 2017).
Potential in Polymer and Material Science
The research has also delved into the interaction of such compounds with polymers. For instance, the behavior of various additives on widely accepted biopolymers like thermoresponsive polymers (TRPs) has been explored. The significance of such studies lies in understanding the phase behavior of TRPs in response to external stimuli, which is crucial for the advancement of drug delivery systems and other pharmaceutical applications (Narang & Venkatesu, 2019).
properties
CAS RN |
20303-60-0 |
|---|---|
Product Name |
4-Isopropenyl-5-methyl-2-(1-methylethylidene)-5-vinylcyclohexanone |
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
5-ethenyl-5-methyl-2-propan-2-ylidene-4-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H22O/c1-7-15(6)9-14(16)12(10(2)3)8-13(15)11(4)5/h7,13H,1,4,8-9H2,2-3,5-6H3 |
InChI Key |
ABLPGPHZENVRRH-UHFFFAOYSA-N |
SMILES |
CC(=C1CC(C(CC1=O)(C)C=C)C(=C)C)C |
Canonical SMILES |
CC(=C1CC(C(CC1=O)(C)C=C)C(=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



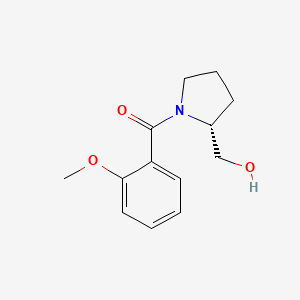
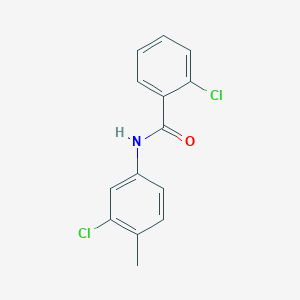
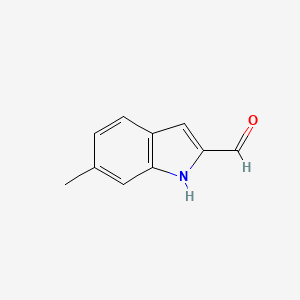
![7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1606724.png)
